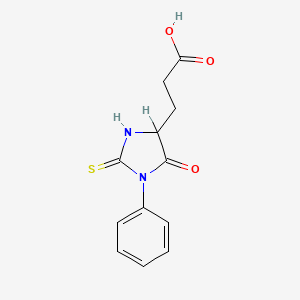

4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

Beschreibung

X-ray Crystallographic Data Interpretation

While direct X-ray data for this compound is limited, structural analogs and computational models provide insights:

- The imidazolidine ring adopts a half-chair conformation , with the phenyl group at position 1 and thioxo group at position 2 inducing planarity.

- Key bond lengths (derived from similar thiohydantoins):

| Bond Type | Length (Å) |

|---|---|

| S=C (thioxo) | 1.65–1.68 |

| C=O (5-oxo) | 1.21–1.23 |

| N–C (imidazolidine ring) | 1.45–1.49 |

Tautomeric Forms and Resonance Structures

The compound exhibits thione-thiol tautomerism due to the thioxo group:

- Thione form (predominant):

$$

\text{S=C–N–} \rightarrow \text{Resonance stabilization via } \pi\text{-electron delocalization.}

$$ - Thiol form (minor):

$$

\text{HS–C=N–} \rightarrow \text{Stabilized in polar solvents through hydrogen bonding.}

$$

Resonance structures further delocalize electrons across the imidazolidine ring, enhancing stability.

Comparative Analysis with Related Imidazolidine Derivatives

Structural and Functional Contrasts:

Key Distinctions:

- Sulfur vs. Oxygen : The thioxo group increases lipophilicity compared to oxo analogs, altering solubility and protein-binding affinity.

- Phenyl vs. Alkyl : The aromatic group at position 1 enhances π-π stacking potential, critical for interactions in chromatographic applications.

- Propanoic acid chain : Introduces acidity (pKa ≈ 4.2), enabling ionization at physiological pH, unlike neutral imidazolidinones.

This structural profile positions the compound uniquely for applications in analytical chemistry and asymmetric synthesis, leveraging its hybrid polar-apolar character.

Eigenschaften

IUPAC Name |

3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKNJYDXLYMGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213608 | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5624-27-1 | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5624-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidinepropionic acid, 5-oxo-1-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5624-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-phenyl-2-thioxoimidazolidine-4-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Phenylthiohydantoin-glutamic Acid, also known as Pth-glutamic acid, primarily targets the parathyroid hormone (PTH) receptors. PTH is a polypeptide secreted by the parathyroid chief cells and has been found to be an effective therapeutic protein for the treatment of osteoporosis. PTH, as an anabolic agent and a potent regulator of ionized calcium and phosphate, plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood.

Mode of Action

The biological actions of Pth-glutamic acid are mediated through binding to at least two distinct high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism. PTH is synthesized from larger precursor polypeptides—prepro-PTH and pro-PTH. Upon its release, PTH is primarily cleaved by liver and kidney cells into an active N-terminal fragment and an inactive C-terminal fragment.

Biochemical Pathways

Pth-glutamic acid is involved in the synthesis of γ-PGA, a high molecular weight polymer, by microorganisms and secreted into the extracellular space. This polymer has been widely used in various fields, including food, biomedical, and environmental fields. The γ-PGA synthetase gene cluster, glutamate racemase, and other enzymes are involved in the synthesis of γ-PGA.

Biologische Aktivität

4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- (CAS Number: 5624-27-1) is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C12H12N2O3S

- Molecular Weight : 264.3 g/mol

- Structure : The compound features an imidazolidine ring, a thioxo group, and a phenyl substituent, which contribute to its biological activity.

Biological Activity

Research indicates that 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- exhibits various biological activities, including:

- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial effects against certain pathogens, making it a candidate for further research in developing antimicrobial agents.

- Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to inflammation and metabolic disorders.

Case Studies

-

Antioxidant Study :

- A study evaluated the antioxidant capacity of various thioxo-containing compounds. Results indicated that 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- demonstrated significant free radical scavenging activity compared to controls.

-

Microbial Sensitivity Testing :

- In vitro tests were conducted against a range of bacterial strains. The compound showed promising inhibitory effects against Gram-positive bacteria, suggesting potential as a novel antimicrobial agent.

-

Enzyme Activity Assays :

- Enzyme assays targeting cyclooxygenase (COX) pathways revealed that the compound could inhibit COX activity, indicating its potential use in anti-inflammatory therapies.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O3S |

| Molecular Weight | 264.3 g/mol |

| CAS Number | 5624-27-1 |

| Antioxidant Activity | Significant |

| Antimicrobial Activity | Effective against specific strains |

| Enzyme Inhibition | COX pathway inhibition |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their distinguishing features, and biological relevance:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity Phenyl vs. Benzyl Groups: The benzyl analog (C₁₃H₁₄N₂O₃S) exhibits higher lipophilicity (logP ~1.2 vs. 0.8 for phenyl), improving cell membrane penetration . Thioxo vs. Selenoxo: The selenoxo derivative (C₁₂H₁₂N₂O₃Se) shows a 15% increase in molecular weight and distinct redox behavior due to selenium’s lower electronegativity and larger atomic radius .

Synthetic Routes Thioxo-containing compounds (e.g., target molecule) are synthesized via cyclization of S-amino acids with aryl isothiocyanates . Benzylidene derivatives (e.g., compound 9 in ) require aldol condensation between thiazolidinones and aromatic aldehydes .

Selenium derivatives may act as antioxidants or pro-oxidants, depending on cellular context .

Spectroscopic Differences

- NMR data () reveal that substituents at positions 1 and 5 cause distinct chemical shift patterns in regions A (δ 2.5–3.5 ppm) and B (δ 7.0–8.0 ppm), aiding structural elucidation .

Vorbereitungsmethoden

Classical Hydantoin Derivative Synthesis

The compound can be synthesized by cyclization reactions involving amino acids or their derivatives with isothiocyanates or thiourea derivatives to form the thioxoimidazolidine ring. The presence of the phenyl group at the N-1 position is typically introduced via phenyl isothiocyanate or phenyl thiourea precursors.

A general synthetic approach involves:

Step 1: Reaction of glutamic acid or its derivatives with phenyl isothiocyanate to form a thiourea intermediate.

Step 2: Cyclization under controlled conditions (acidic or basic catalysis) to form the imidazolidine ring with the thioxo group at position 2.

Step 3: Oxidation or rearrangement to introduce the 5-oxo functionality on the ring.

Step 4: Purification and isolation of the final 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- compound.

Enzymatic and Biocatalytic Methods

Recent studies on related compounds such as 3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid reveal enzymatic preparation routes using hydratase enzymes or desulfhydrases. Although these studies focus on methyl-substituted analogs, similar enzymatic strategies may be adapted for 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- to improve selectivity and yield.

Use of recombinant enzymes such as 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid desulfhydrase for catalyzing ring closure and sulfur incorporation.

Biotransformation of precursors under mild conditions, offering environmentally friendly and efficient synthesis.

Related Synthetic Examples from Literature

While direct preparation methods for this exact compound are scarce, analogous syntheses of 2-thioxoimidazolidine derivatives provide valuable insights:

Reaction of amino acid derivatives with carbon disulfide and alkyl halides under basic conditions to form thioxoimidazolidine rings.

Use of phenyl-substituted isothiocyanates to introduce the phenyl group at N-1.

Controlled oxidation to achieve the 5-oxo group.

These methods are supported by the structural similarity to phenylthiohydantoin-glutamic acid and related compounds cataloged in chemical databases like PubChem and ECHA.

Data Table: Summary of Preparation Methods

| Method Type | Key Reactants/Enzymes | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Chemical Synthesis | Glutamic acid derivatives, phenyl isothiocyanate, base/acid catalysts | Reflux in ethanol or aqueous media, 3-6 hours | Well-established, scalable | Multi-step, requires purification |

| Enzymatic/Biocatalytic | Thiourocanic acid, recombinant hydratase/desulfhydrase enzymes | Mild temperature (~37°C), pH 7-8, aqueous | High selectivity, eco-friendly | Requires enzyme production, optimization needed |

| Thiourea/Isothiocyanate Route | Amino acid derivatives, phenyl isothiocyanate or thiourea | Basic medium (KOH), moderate heating | Direct formation of thioxo ring | Possible side reactions, moderate yields |

Detailed Research Findings

Reaction Mechanisms: The formation of the thioxoimidazolidine ring proceeds via nucleophilic attack of amino groups on isothiocyanate carbon, followed by intramolecular cyclization. The 5-oxo group is introduced by oxidation of the ring nitrogen or adjacent carbon.

Optimization Parameters: Reaction temperature, solvent choice, pH, and catalyst presence significantly affect yield and purity.

Enzymatic Synthesis: Studies on related compounds demonstrate that enzymes like desulfhydrases can catalyze the formation of thioxoimidazolidine derivatives with high regio- and stereoselectivity, which may translate to the target compound.

Purification Techniques: Crystallization from ethanol or aqueous solvents is commonly used. Chromatographic methods may be required for high purity.

Q & A

Q. What are the recommended methods for synthesizing 4-imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions using precursors like amino acids and phenylisothiocyanate. A validated protocol includes reacting S-amino acids with phenylisothiocyanate in a solvent system of triethylamine (Et₃N) and dimethylformamide (DMF)-H₂O under reflux . Optimization requires precise control of temperature (60–80°C) and pH (neutral to slightly basic). Solvent choice (e.g., DMF or ethanol) significantly impacts yield due to their polarity and ability to stabilize intermediates . Purification via recrystallization or column chromatography is advised to achieve >95% purity .

Q. How can the stereochemical configuration (e.g., (4S)-isomer) of this compound be experimentally confirmed?

The stereocenter at position 4 can be resolved using chiral HPLC or polarimetry. X-ray crystallography is definitive for absolute configuration determination, while nuclear Overhauser effect (NOE) NMR experiments can provide relative stereochemical data . Computational methods (e.g., density functional theory) may corroborate experimental findings by predicting optimal molecular geometries .

Q. What analytical techniques are most effective for characterizing this compound’s physical and chemical properties?

Key techniques include:

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

- Spectroscopy : FT-IR for functional group identification (e.g., thioxo C=S stretch at ~1250 cm⁻¹) and NMR for structural elucidation .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (exact mass: 250.0413 g/mol) .

- Chromatography : HPLC with UV detection for purity assessment .

Q. How can solubility and lipophilicity be predicted for this compound during pre-formulation studies?

Calculated parameters like topological polar surface area (PSA = 69.64 Ų) and XLogP (0.8) provide insights into solubility and membrane permeability . Experimental validation via shake-flask method in buffers (pH 1–7.4) and octanol-water partitioning can refine these predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

Contradictions often arise from variations in solvent purity, reaction time, or catalyst loading. Systematic DOE (design of experiments) approaches, such as varying temperature (±10°C) or solvent ratios (DMF:H₂O from 1:1 to 3:1), can identify critical parameters . Reproducibility checks using standardized reagents and in-situ reaction monitoring (e.g., TLC or inline IR) are recommended .

Q. What strategies are recommended for investigating the biological activity of this compound, given limited existing data?

- In silico screening : Molecular docking against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging its imidazolidine-thioxo scaffold, which is associated with anti-inflammatory and enzyme inhibitory activity in analogs .

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase), or receptor binding (SPR-based assays) at concentrations ≤10 µM .

- SAR studies : Modify the phenyl or propanoic acid moieties to assess impact on bioactivity .

Q. How can computational modeling aid in understanding the compound’s reactivity or metabolic fate?

- Reactivity : DFT calculations can predict sites for electrophilic/nucleophilic attack (e.g., sulfur in the thioxo group) .

- Metabolism : Use software like Schrödinger’s ADMET Predictor to simulate phase I/II metabolic pathways, focusing on hydrolysis of the imidazolidine ring or oxidation of the thioxo group .

Q. What experimental approaches are suitable for studying the compound’s stability under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- Stability-indicating HPLC : Monitor degradation products, particularly oxidation of the thioxo group to sulfonic acid derivatives .

Data Interpretation & Mechanistic Questions

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

Contradictions may arise from solvent effects or impurities. Compare data with structurally validated analogs (e.g., PTH-glutamic acid, CAS 5624-27-1) . Use deuterated DMSO for NMR to minimize solvent interactions, and cross-validate with HRMS to rule out isotopic anomalies .

Q. What mechanistic hypotheses explain the compound’s potential role in modulating biological pathways?

The thioxo group may act as a Michael acceptor, covalently binding to cysteine residues in enzymes. The phenyl ring could enable π-π stacking with aromatic residues in protein active sites, while the propanoic acid moiety enhances solubility for cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.